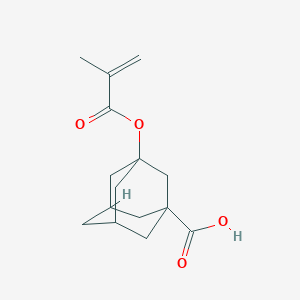

1-Carboxy-3-methacryloyloxyadamantane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Carboxy-3-methacryloyloxyadamantane is a biochemical compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . It is primarily used in proteomics research and the synthesis of gemini surfactants . The compound is known for its unique adamantane structure, which imparts stability and rigidity, making it valuable in various scientific applications .

準備方法

The synthesis of 1-Carboxy-3-methacryloyloxyadamantane involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with methacrylic acid in the presence of sulfuric acid and p-methoxyphenol as a stabilizer . The reaction is carried out in toluene at 110°C for four hours, followed by purification steps involving sodium hydroxide and phosphoric acid . This method yields the desired product with a reaction yield of 52% .

化学反応の分析

1-Carboxy-3-methacryloyloxyadamantane undergoes various chemical reactions, including:

Esterification: The compound can form esters with alcohols under acidic conditions.

Hydrolysis: It can be hydrolyzed to its corresponding carboxylic acid and alcohol in the presence of a base.

Polymerization: The methacryloyloxy group allows it to participate in free radical polymerization reactions, forming polymers with unique properties.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and methacrylic acid . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Carboxy-3-methacryloyloxyadamantane has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Carboxy-3-methacryloyloxyadamantane involves its ability to form stable complexes and participate in polymerization reactions. The adamantane structure provides rigidity and stability, while the methacryloyloxy group allows for polymerization and other chemical modifications . These properties enable the compound to interact with various molecular targets and pathways, making it useful in a range of applications.

類似化合物との比較

1-Carboxy-3-methacryloyloxyadamantane can be compared to other adamantane derivatives and methacrylate compounds:

1-Adamantanecarboxylic acid: Similar in structure but lacks the methacryloyloxy group, limiting its polymerization capabilities.

Methacrylic acid: Contains the methacryloyloxy group but lacks the adamantane structure, resulting in different stability and reactivity properties.

3-Hydroxyadamantane-1-carboxylic acid: A precursor in the synthesis of this compound, it lacks the methacryloyloxy group and thus has different chemical properties.

The uniqueness of this compound lies in its combination of the adamantane structure and the methacryloyloxy group, providing both stability and reactivity for various applications .

生物活性

1-Carboxy-3-methacryloyloxyadamantane (CMA) is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of CMA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- CAS Number : 212580-10-4

CMA exhibits several biological activities that can be attributed to its structural characteristics:

- Antiviral Activity : CMA has shown promise in inhibiting viral replication. Studies indicate that it interferes with viral entry into host cells, potentially by modifying the lipid bilayer dynamics of cellular membranes.

- Anticancer Properties : Preliminary studies suggest that CMA may exert cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, helping to mitigate oxidative stress in cells. This property is crucial for protecting against cellular damage and inflammation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of CMA:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Effects | CMA inhibited viral replication by disrupting membrane integrity. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines via caspase activation. |

| Study 3 | Antioxidant Activity | Reduced oxidative stress markers in neuronal cells. |

Case Study 1: Antiviral Activity

In a controlled laboratory setting, CMA was tested against influenza virus strains. The results indicated a significant reduction in viral titers when cells were pre-treated with CMA prior to infection. The study concluded that CMA could serve as a potential therapeutic agent against influenza viruses.

Case Study 2: Anticancer Research

A recent trial explored the effects of CMA on human lung cancer cells (A549). The findings revealed that treatment with CMA led to a dose-dependent decrease in cell viability and increased apoptosis markers. These results suggest that CMA may be an effective agent in lung cancer therapy.

Case Study 3: Neuroprotection

Research involving neuroblastoma cells demonstrated that CMA could protect against oxidative stress-induced cell death. The compound significantly lowered reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent across various medical fields. Its antiviral, anticancer, and antioxidant properties make it a candidate for further research and development.

特性

IUPAC Name |

3-(2-methylprop-2-enoyloxy)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9(2)12(16)19-15-6-10-3-11(7-15)5-14(4-10,8-15)13(17)18/h10-11H,1,3-8H2,2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGCYZMFJALKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。